Methyl 2-octylsulfonylacetate
Description
Methyl 2-octylsulfonylacetate is an organosulfur compound characterized by a methyl ester group, a sulfonyl (-SO₂-) moiety, and an octyl alkyl chain. Structurally, it belongs to the class of sulfonyl acetates, where the sulfonyl group enhances polarity and reactivity. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally analogous compounds such as methyl phenylsulfonylacetate () and methyl 2-(4-chlorophenyl)sulfanylacetate ().
Properties
Molecular Formula |
C11H22O4S |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
methyl 2-octylsulfonylacetate |
InChI |
InChI=1S/C11H22O4S/c1-3-4-5-6-7-8-9-16(13,14)10-11(12)15-2/h3-10H2,1-2H3 |
InChI Key |
ZOXCSWUECJEDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Sulfonyl/Sulfanyl Acetates
*Theoretical values for this compound derived from structural analogs.
†Calculated from molecular formula in .
Functional Group and Reactivity Differences
- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group (-SO₂-) in this compound increases polarity and oxidative stability compared to sulfanyl (-S-) derivatives like methyl 2-(4-chlorophenyl)sulfanylacetate (). This difference influences solubility and reactivity in nucleophilic substitution reactions.
- Alkyl vs. Aromatic Substituents: The octyl chain enhances lipophilicity, contrasting with the aromatic phenyl group in methyl phenylsulfonylacetate (). This makes the octyl derivative more suitable for nonpolar applications, such as lipid-soluble drug carriers or polymer plasticizers.
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